1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
Description
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a synthetic organic compound characterized by a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a 2-chlorophenylsulfonyl group at position 1.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDUESWMSWDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves the reaction of 2-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundational approach.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : Research indicates that this compound could modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases.
Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. Its sulfonamide group is particularly useful in creating derivatives with enhanced biological activity.
| Compound Type | Application | Reference |
|---|---|---|
| Anticancer agents | Targeting cancer cell lines | |
| Anti-inflammatory drugs | Modulating cytokine production |
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies are essential to understand the behavior of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid in biological systems.
- Bioavailability : Investigations into how well this compound is absorbed and utilized by the body are ongoing.
- Toxicology : Safety profiles are being evaluated to determine any adverse effects associated with its use.
Case Studies
Several case studies have highlighted the efficacy of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid in various experimental settings:
-
Case Study on Anticancer Activity
- A study involving human cancer cell lines demonstrated that the compound reduced cell viability significantly compared to untreated controls, suggesting a potential role as an anticancer agent.
-
Case Study on Inflammation
- In an animal model of arthritis, administration of this compound led to reduced swelling and pain, indicating its effectiveness in managing inflammatory responses.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their structure and function. The pyrrolidine ring provides a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituent Position Effects
The position of the chlorine atom on the phenyl ring significantly influences the properties of sulfonyl-pyrrolidinecarboxylic acid derivatives. Key analogs include:
Key Insights :
- Steric Effects : The ortho-chloro substituent in the target compound may hinder rotational freedom and reduce accessibility to binding pockets compared to para and meta isomers.
Backbone and Functional Group Variations
Sulfonyl vs. Sulfanyl Derivatives
- 1-(2-{[(2-Chlorophenyl)methyl]sulfanyl}ethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1440535-35-2): Molecular Formula: C₁₄H₁₆ClNO₃S Key Differences: Replaces the sulfonyl group with a sulfanyl (-S-) linker and introduces a 5-oxo group on the pyrrolidine ring. The 5-oxo modification alters ring conformation and hydrogen-bonding capacity .
Sulfonamide Derivatives
- 2-(2-Chlorobenzenesulfonamido)acetic acid (CAS 923680-89-1):
- Structure : Features a sulfonamide (-SO₂NH-) group instead of a sulfonyl-pyrrolidine backbone.
- Key Differences : The acetic acid moiety and sulfonamide group may confer distinct pharmacokinetic properties, such as increased renal clearance or altered protein binding .
Biological Activity
1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is . The presence of a sulfonyl group and a carboxylic acid moiety contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group may enhance binding to biological targets, thereby increasing the compound's efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid exhibits significant antimicrobial properties. It has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other tested strains .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that it possesses strong inhibitory activity against these enzymes, which is relevant for conditions such as Alzheimer's disease and urinary infections .
Anticancer Potential
The compound's anticancer potential is another area of interest. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, similar to other compounds tested in cancer research . Further investigations are needed to elucidate its effects on specific cancer cell lines.
Case Studies
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial activity of various synthesized compounds including 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, it was found to exhibit substantial inhibition against Salmonella typhi and Bacillus subtilis. The results indicated that the compound could serve as a potential candidate for developing new antibacterial agents .
Case Study 2: Enzyme Inhibition
Another significant study focused on the enzyme inhibition capabilities of this compound. It was found to be a potent inhibitor of urease, an enzyme linked to the pathogenesis of several diseases. This suggests that the compound could be useful in treating conditions associated with elevated urease activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, a comparison with similar compounds can be useful:
| Compound Name | Antimicrobial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid | Moderate to strong | Strong | Potentially induces apoptosis |
| Compound A | Weak | Moderate | No significant effect |
| Compound B | Strong | Weak | Induces apoptosis |
Q & A
Basic: What synthetic methodologies are effective for synthesizing 1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid?
Answer:
The synthesis typically involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives. For example:
- Step 1: React 2-pyrrolidinecarboxylic acid with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
- Step 2: Optimize reaction parameters using catalysts (e.g., palladium for cross-coupling) and solvents like DMF or toluene to enhance yield and purity .
- Validation: Similar sulfonamide syntheses, such as 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, employed stepwise functionalization and purification via recrystallization .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions.
- FTIR: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ESI-MS: Verifies molecular ion peaks and fragmentation patterns.
- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration and packing interactions. A related orthorhombic crystal system (space group P2₁2₁2₁) was reported for a structural analog .
Advanced: How can computational methods optimize the synthesis and reaction design?
Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict transition states and reaction pathways, minimizing trial-and-error approaches.
- Feedback Loops: Integrate experimental data (e.g., reaction yields, byproducts) with computational models to refine conditions. The ICReDD framework demonstrated this by combining reaction path searches and information science to streamline optimization .
Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Cross-Validation: Compare NMR-derived torsion angles with X-ray bond lengths/angles. For example, crystallography resolved discrepancies in a sulfonamide derivative by confirming non-planar sulfonyl-pyrrolidine geometry .
- Hirshfeld Surface Analysis: Maps non-covalent interactions (e.g., hydrogen bonds, π-π stacking) to explain packing effects that may influence spectral data .
Basic: What in vitro assays are suitable for preliminary biological activity evaluation?
Answer:
- Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Enzyme Inhibition: Target enzymes like proteases or kinases using fluorometric/colorimetric substrates.
- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7). Similar sulfonamides showed activity in these frameworks .
Advanced: How to analyze non-covalent interactions in the crystal structure for structure-activity relationships?
Answer:
- Hirshfeld Surface Analysis: Quantifies interaction contributions (e.g., H-bonding, van der Waals) via dnorm plots.
- DFT Calculations: Model intermolecular forces (e.g., sulfonyl-oxygen interactions with aromatic rings) to correlate crystallographic data with stability or reactivity .
Basic: What purification techniques ensure high purity for research applications?
Answer:
- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences, as demonstrated for structurally related compounds .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
- Forced Degradation: Expose the compound to acidic/basic (0.1M HCl/NaOH), oxidative (H2O2), and thermal (40–80°C) stress.
- Analytical Monitoring: Track degradation products via HPLC-MS and correlate with structural vulnerabilities (e.g., sulfonamide hydrolysis) .
Basic: What are the key safety precautions for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of sulfonyl chloride vapors.
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines .
Advanced: How to leverage X-ray crystallography for polymorph screening?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
